Chroman-6-ol
Overview
Description
Chroman-6-ol, also known as 6-hydroxychromanol, is a compound with a chromanol structure where the hydrogen at position 6 is replaced by a hydroxy group. This compound is a structural derivative of chromane and is known for its antioxidant properties. It is a significant component of the vitamin E family, which includes tocopherols and tocotrienols, and is widely distributed in nature, particularly in photosynthetic organisms such as plants, algae, and cyanobacteria .
Mechanism of Action
Target of Action
Chroman-6-ol is a functional parent of vitamin E . It exhibits biological activity against vitamin E deficiency . The primary targets of this compound are the reactive oxygen species (ROS) in plants and animals, including humans .
Mode of Action
The unique structure of this compound allows it to act as a natural antioxidant . It prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals, including humans . The proton of the 6-hydroxy group can quench a reactive radical, leading to a tocopheryl radical that remains stable, depending on the substitution pattern of the ring system .
Biochemical Pathways
This compound is involved in the biosynthetic pathways of tocotrienols, tocomonoenols, tocopherols, and plastochromanol-8 . These pathways consist of several steps, including the transformation of p-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is catalyzed by hydroxyphenylpyruvate dioxygenase (HPPD) .
Result of Action
The primary result of this compound’s action is the prevention of lipid peroxidation in cellular membranes . This helps to maintain the integrity of cells and tissues, reducing the risk of oxidative damage. Additionally, by quenching harmful reactive oxygen species (ROS), this compound can help to protect against oxidative stress, which is associated with various diseases .
Biochemical Analysis
Biochemical Properties
Chroman-6-ol is involved in several biochemical reactions due to its antioxidant capabilities. It interacts with enzymes, proteins, and other biomolecules to scavenge free radicals and prevent oxidative damage. One of the primary interactions of this compound is with the enzyme lipoxygenase, which it inhibits to prevent lipid peroxidation. Additionally, this compound interacts with various proteins involved in the cellular antioxidant defense system, such as glutathione peroxidase and superoxide dismutase .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. This compound also inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, although its efficacy may decrease with prolonged exposure to oxidative stress. In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against oxidative damage in various cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits protective effects against oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the protective effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive intermediates. This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses, such as glutathione and NADPH .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in lipid-rich compartments, such as cellular membranes, where it exerts its antioxidant effects. The localization and accumulation of this compound are influenced by its lipophilic nature and interactions with cellular transport mechanisms .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the endoplasmic reticulum, mitochondria, and cellular membranes. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in protecting cellular components from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-ol can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation . This method provides high yields and excellent diastereoselectivities and enantioselectivities.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly plant oils rich in vitamin E. The extraction process includes saponification, followed by purification steps such as distillation and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Chroman-6-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized intermediates.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones, tocopheryl radicals.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chroman-6-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Chroman-6-ol is structurally similar to other members of the vitamin E family, including tocopherols and tocotrienols. it is unique in its specific hydroxy substitution pattern, which contributes to its distinct antioxidant properties . Similar compounds include:
Tocopherols: α-tocopherol, β-tocopherol, γ-tocopherol, δ-tocopherol.
Tocotrienols: α-tocotrienol, β-tocotrienol, γ-tocotrienol, δ-tocotrienol.
This compound stands out due to its specific structural features and its significant role in biological systems as a potent antioxidant.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJJOLJSBCUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568554 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-78-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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